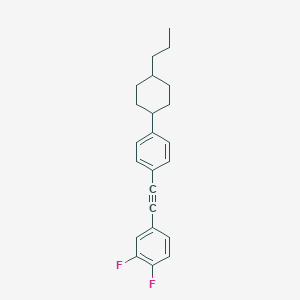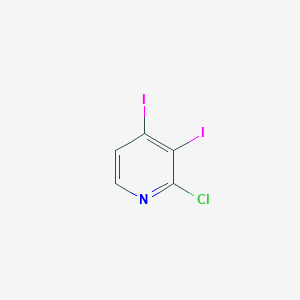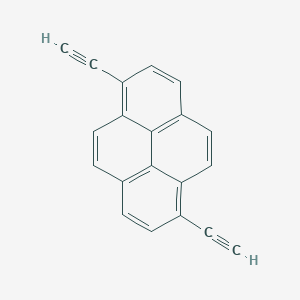
Tetrakis(acetonitrile)copper(I) tetrafluoroborate
Übersicht
Beschreibung
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a copper catalyst with the empirical formula C8H12BCuF4N4 . It is often used in various chemical reactions due to its catalytic properties .
Synthesis Analysis
Several methods are available for the synthesis of Tetrakis(acetonitrile)copper(I) tetrafluoroborate. These include the modification of the known hexafluorophosphate procedure, addition of Acetonitrile to the CuBF4–toluene complex, and treatment of Copper(I) Oxide with Boron Trifluoride Etherate in MeCN .Molecular Structure Analysis
The molecular weight of Tetrakis(acetonitrile)copper(I) tetrafluoroborate is 314.56 g/mol . The InChI key is YZGSKMIIVMCEFE-UHFFFAOYSA-N . The canonical SMILES string is B-(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] .Chemical Reactions Analysis
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is a catalyst in Diels–Alder and Ullmann reactions, intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .Physical And Chemical Properties Analysis
Tetrakis(acetonitrile)copper(I) tetrafluoroborate appears as white crystals that decompose slowly in moist air to a greenish solid . It has a melting point of 159–161°C, and decomposes at 270°C . It is soluble in toluene, CH2Cl2, and MeCN .Wissenschaftliche Forschungsanwendungen
Kharasch-Sosnovsky Reaction
Lastly, it is involved in the Kharasch-Sosnovsky reaction, which is an oxidative addition reaction used to introduce peroxides into organic molecules, often used in polymer chemistry.
Each application mentioned above plays a significant role in various fields of chemical research and industrial processes . If you need more detailed information on any specific application or field, feel free to ask!
Safety and Hazards
Wirkmechanismus
Target of Action
Tetrakis(acetonitrile)copper(I) tetrafluoroborate, also known as Cu(MeCN)4BF4, is primarily used as a catalyst in various chemical reactions . Its primary targets are the reactant molecules in these reactions.
Mode of Action
As a catalyst, Tetrakis(acetonitrile)copper(I) tetrafluoroborate facilitates the transformation of reactant molecules into products. It does this by lowering the activation energy of the reaction, enabling the reaction to proceed at a faster rate or under milder conditions .
Biochemical Pathways
Tetrakis(acetonitrile)copper(I) tetrafluoroborate is involved in several biochemical pathways. It is used as a catalyst in the Diels-Alder and Ullmann reactions , intramolecular aromatic annulations, ring expansions in steroids, asymmetric aziridination of alkenes, substitution of allylic halides and mesylates, and the Kharasch-Sosnovsky reaction .
Result of Action
The result of Tetrakis(acetonitrile)copper(I) tetrafluoroborate’s action is the efficient transformation of reactants into products in the reactions it catalyzes. For example, it can catalyze the aerobic oxidation of primary alcohols to aldehydes under ambient air conditions .
Action Environment
The action of Tetrakis(acetonitrile)copper(I) tetrafluoroborate can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for its role in the aerobic oxidation of alcohols .
Eigenschaften
IUPAC Name |
acetonitrile;copper(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H3N.BF4.Cu/c4*1-2-3;2-1(3,4)5;/h4*1H3;;/q;;;;-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGSKMIIVMCEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.CC#N.CC#N.[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BCuF4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451051 | |
| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
CAS RN |
15418-29-8 | |
| Record name | Tetrakis(acetonitrile)copper(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(acetonitrile)copper(I) Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is tetrakis(acetonitrile)copper(I) tetrafluoroborate and what is its typical application?
A1: Tetrakis(acetonitrile)copper(I) tetrafluoroborate ([Cu(MeCN)4][BF4]) is a coordination complex widely employed as a catalyst in organic synthesis. It features a copper(I) ion coordinated to four acetonitrile molecules, with tetrafluoroborate as the counterion.
Q2: Can you provide details about the structural characterization of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A2: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is characterized by:
Q3: In what solvents is tetrakis(acetonitrile)copper(I) tetrafluoroborate soluble?
A3: It exhibits solubility in various organic solvents like toluene, dichloromethane, and acetonitrile. []
Q4: What are some of the catalytic applications of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A4: Tetrakis(acetonitrile)copper(I) tetrafluoroborate demonstrates versatility as a catalyst in various organic reactions, including:
- Diels–Alder reactions: It catalyzes [3+2]-cycloaddition reactions between enoldiazo compounds and α-diazocarboximides to form cyclopenta[2,3]pyrrolo[2,1-b]oxazoles with high diastereoselectivity. []
- Ullmann reactions: It facilitates the coupling of 1-halogenoanthraquinones with primary amines to yield aminated anthraquinones, with the reaction rate influenced by the halogen (I > Br > Cl). []
- Reductive cross-coupling reactions: It enables the synthesis of secondary or tertiary amides from aldehydes and amides via a one-pot condensation and reductive cross-coupling sequence. []
Q5: Can you describe the mechanism of the Ullmann amination reaction catalyzed by tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A5: The mechanism involves: (i) formation of a copper(I)–amine complex, (ii) activation of this complex for attack on the aryl halide by proton abstraction, and (iii) generation of an arylcopper(III) intermediate. This intermediate can then undergo either intermolecular attack by an amine to yield the aminated product or intramolecular hydrogen transfer to yield the dehalogenated product. []
Q6: How does the structure of the amine affect the Ullmann amination reaction?
A6: Deuterium labeling studies have shown that N-deuteration of the amine leads to a small kinetic isotope effect, while deuteriation at the α-carbon atom of the amine has a minimal kinetic effect but significantly impacts the product ratio, favoring amination over dehalogenation. []
Q7: How does oxygen affect reactions catalyzed by tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A7: Exposure of the copper(I)–amine complex to oxygen can lead to the formation of a new copper complex, which exhibits different reactivity with aryl halides compared to the original complex. []
Q8: What other reactions has tetrakis(acetonitrile)copper(I) tetrafluoroborate been used for?
A8: Tetrakis(acetonitrile)copper(I) tetrafluoroborate has proven useful in a variety of other transformations, including:
- Asymmetric Mannich reactions: It enables the enantioselective synthesis of α,β-diamino acid esters from glycine Schiff bases and N-tosylimines when combined with a chiral phosphoramidite ligand (TF-BiphamPhos). []
- Trifluoromethylation of cyclopropanols: It catalyzes the reaction of cyclopropanols with Togni reagent to afford β-trifluoromethyl-substituted ketones in good yields. []
Q9: Are there any studies on the stability of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A9: Tetrakis(acetonitrile)copper(I) tetrafluoroborate is moisture sensitive and decomposes slowly in moist air. It can be stored under an inert atmosphere and purified by recrystallization from hot acetonitrile followed by drying under vacuum. []
Q10: Have there been any studies on the use of tetrakis(acetonitrile)copper(I) tetrafluoroborate in supercritical fluids?
A10: Yes, tetrakis(acetonitrile)copper(I) tetrafluoroborate has been studied as a precursor for the electrodeposition of copper from supercritical CO2/acetonitrile mixtures. While it demonstrates potential, its limited solubility in this medium poses a challenge that can be addressed by modifying the anion. []
Q11: What analytical methods are typically used to determine the purity of tetrakis(acetonitrile)copper(I) tetrafluoroborate?
A11: The purity of tetrakis(acetonitrile)copper(I) tetrafluoroborate can be determined by analyzing its boron and copper content. Potentiometric titration for boron and flame atomic absorption spectrometry or iodometric-potentiometric titration for copper are commonly used methods. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





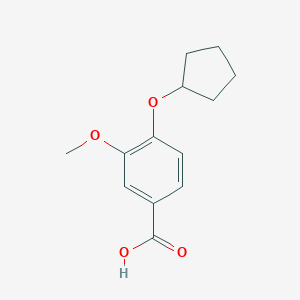
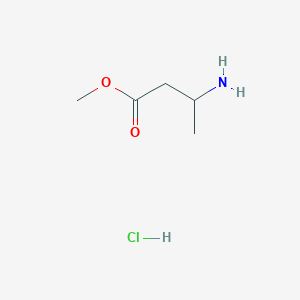
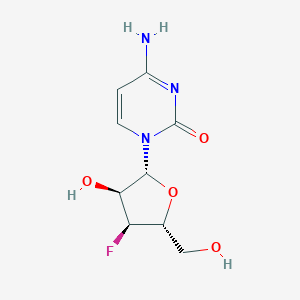
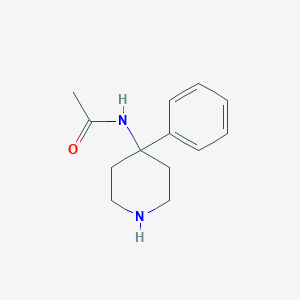
![(S)-4-Ethyl-4-hydroxy-8-methoxy-6-trimethylsilanyl-1,4-dihydro-pyrano[3,4-c]pyridin-3-one](/img/structure/B176566.png)
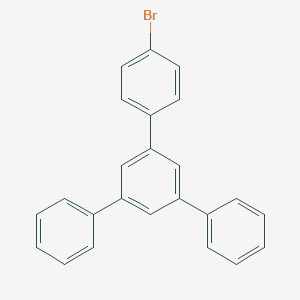
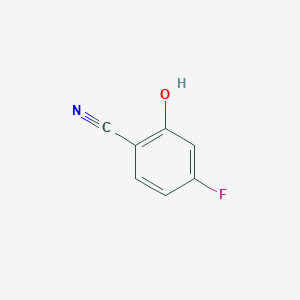
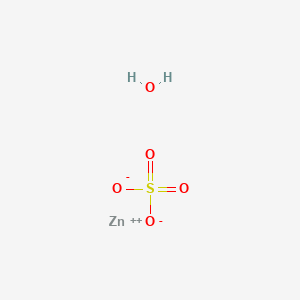
![(2R,3S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B176580.png)
